4-Fluorothiophene-3-carbonitrile
CAS No.:
Cat. No.: VC15732344
Molecular Formula: C5H2FNS
Molecular Weight: 127.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H2FNS |
|---|---|
| Molecular Weight | 127.14 g/mol |
| IUPAC Name | 4-fluorothiophene-3-carbonitrile |
| Standard InChI | InChI=1S/C5H2FNS/c6-5-3-8-2-4(5)1-7/h2-3H |
| Standard InChI Key | KRBLPWNEISEUKG-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C(=CS1)F)C#N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The molecular structure of 4-fluorothiophene-3-carbonitrile consists of a five-membered thiophene ring with a fluorine atom at the 4-position and a nitrile group at the 3-position. The fluorine atom’s electronegativity induces electron-withdrawing effects, polarizing the ring and enhancing reactivity toward electrophilic substitution. The cyano group further contributes to electron deficiency, making the compound a valuable building block for cross-coupling reactions.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| IUPAC Name | 4-fluorothiophene-3-carbonitrile |
| Molecular Formula | C₅H₂FNS |
| Molecular Weight | 127.14 g/mol |
| Canonical SMILES | C1=C(C(=CS1)F)C#N |
| InChI Key | KRBLPWNEISEUKG-UHFFFAOYSA-N |
| Topological Polar Surface Area | 65.1 Ų |
Data sourced from PubChem and computational analyses highlight its compact structure and moderate polarity, which influence solubility in organic solvents like dichloromethane and dimethylformamide.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
While specific protocols for 4-fluorothiophene-3-carbonitrile are scarce, its synthesis likely follows strategies employed for analogous halogenated thiophenes. A plausible route involves:
-
Fluorination of Thiophene Precursors: Direct fluorination of 3-cyanothiophene using Selectfluor or other electrophilic fluorinating agents under controlled conditions.
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Cyano Group Introduction: Cyanation via nucleophilic substitution or palladium-catalyzed reactions, as seen in the synthesis of 4-chlorothiophene-3-carbonitrile.
Reaction conditions typically require anhydrous environments and catalysts such as palladium(II) acetate to achieve yields exceeding 60%.
Industrial Manufacturing Challenges
Scalable production faces hurdles due to the compound’s sensitivity to moisture and the high cost of fluorinating agents. Continuous flow reactors, which enhance heat and mass transfer, may mitigate these issues by improving reaction efficiency and reducing side products.
Chemical Reactivity and Functionalization
Electrophilic Substitution
The fluorine atom directs incoming electrophiles to the 2- and 5-positions of the thiophene ring. For example, nitration or sulfonation reactions yield di-substituted derivatives, which are valuable in dye synthesis.
Cross-Coupling Reactions
The cyano group facilitates Suzuki-Miyaura and Stille couplings, enabling the formation of carbon-carbon bonds. For instance, coupling with aryl boronic acids generates biaryl structures used in organic light-emitting diodes (OLEDs).
Table 2: Representative Reactions and Products
| Reaction Type | Reagents/Conditions | Major Product |
|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 4-Fluoro-3-(aryl)thiophene |
| Oxidation | mCPBA, CH₂Cl₂, RT | 4-Fluorothiophene-3-sulfoxide |
| Reduction | LiAlH₄, THF, 0°C | 4-Fluorothiophene-3-amine |
Research Gaps and Future Directions
Unexplored Biological Activity
No in vitro or in vivo studies directly assess this compound’s toxicity or efficacy. Preliminary investigations using similar thiophenes suggest IC₅₀ values in the micromolar range against cancer cells, but validation is required.
Synthetic Optimization
Developing cost-effective fluorination methods and improving catalytic systems could enhance accessibility. Computational modeling may identify optimal reaction pathways to reduce waste and energy consumption.
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